4-Fluoro-5-iodo-1H-benzimidazole
Overview
Description
4-Fluoro-5-iodo-1H-benzimidazole is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Molecular Structure Analysis
The molecular structure of this compound is based on the benzimidazole core, which contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The molecule also contains a fluorine atom and an iodine atom attached to the benzimidazole core .Scientific Research Applications
Synthesis and Antitumor Activity
- Benzimidazole derivatives, including those related to fluoro and iodo substituents, have been synthesized and evaluated for antitumor activity. These compounds exhibit significant interaction with ct-DNA, suggesting that their antitumor activity may partly result from DNA-binding. Notably, some derivatives showed pronounced antiproliferative activity on tumor cell lines, indicating their potential as chemotherapeutic agents (Hranjec et al., 2010).
Pharmacological Applications
- Novel polar benzimidazoles synthesized from 4-fluoro-3-nitrobenzoic acid have shown potential as drug lead compounds. These compounds fulfill Lipinski’s rule of five and exhibit acetylcholinesterase inhibitory activities, highlighting their potential in drug design (Yoon et al., 2012).
Antimicrobial and Anti-inflammatory Activity
- Fluorinated benzimidazole derivatives have been synthesized and screened for antimicrobial and anti-inflammatory activities. These compounds showed moderate antimicrobial and in vitro antiinflammatory activities, suggesting their utility in developing new treatments for infections and inflammation (Binoy et al., 2021).
Antileukemic Agents
- 1-(4-Methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors were synthesized and evaluated as potential chemotherapeutic agents against leukemia. Some derivatives induced cell death in leukemic cells, indicating their efficacy as antileukemic agents (Gowda et al., 2009).
Sensing Applications
- A novel fluorochrome based on quinoline-benzimidazole conjugate has been developed for the sensitive and selective sensing of picric acid, demonstrating the application of benzimidazole derivatives in chemical sensing and environmental monitoring (Jiang et al., 2019).
Antimycobacterial Activity
- New benzimidazole derivatives synthesized from 4-fluoro-3-nitrobenzoic acid displayed antimycobacterial activity against Mycobacterium tuberculosis, with some compounds showing potent activity. This highlights the potential of benzimidazole derivatives in treating tuberculosis (Yoon et al., 2015).
Mechanism of Action
Target of Action
It is known that benzimidazole compounds often interact with various enzymes and receptors in the body, influencing a wide range of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole compounds are known to influence a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Benzimidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Benzimidazole compounds are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-Fluoro-5-iodo-1H-benzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives have been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and preventing the proliferation of pathogens.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers . This inhibition is achieved through the disruption of bacterial cell signaling and metabolic pathways, leading to cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzimidazole derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells . This binding interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it may cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, benzimidazole derivatives are metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, facilitated by transport proteins . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, benzimidazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and influence gene expression. This localization is essential for the compound’s therapeutic effects, as it allows for targeted action within the cell.
Properties
IUPAC Name |
4-fluoro-5-iodo-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIRWCYJIFPGQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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